molecular formula C19H24N4O4S B13956886 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13956886
M. Wt: 404.5 g/mol
InChI Key: OUDJJMLYXJQVBL-UHFFFAOYSA-N
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Description

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline ring substituted with a nitro group and a piperidine ring, making it a unique structure for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone.

    Nitration: The quinoxaline ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Thioether Formation: The nitro-quinoxaline is reacted with a thiol to form the thioether linkage.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) for reduction.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amino-quinoxaline Derivatives: From reduction of the nitro group.

    Substituted Piperidine Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group and quinoxaline ring are likely involved in redox reactions and interactions with enzymes or receptors. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-morpholine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the piperidine ring, which may confer different chemical and biological properties compared to its analogs with pyrrolidine or morpholine rings. This uniqueness can lead to distinct interactions with molecular targets and potentially different biological activities.

Properties

Molecular Formula

C19H24N4O4S

Molecular Weight

404.5 g/mol

IUPAC Name

tert-butyl 2-[(6-nitroquinoxalin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H24N4O4S/c1-19(2,3)27-18(24)22-9-5-4-6-14(22)12-28-17-11-20-16-10-13(23(25)26)7-8-15(16)21-17/h7-8,10-11,14H,4-6,9,12H2,1-3H3

InChI Key

OUDJJMLYXJQVBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CSC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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